molecular formula C26H25N5O4 B2922040 ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 904372-85-6

ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2922040
CAS No.: 904372-85-6
M. Wt: 471.517
InChI Key: RLGWXAJSGBICBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

The use of ionic liquids and specific organic reactions in catalyzing efficient synthesis methods has been demonstrated. For example, ionic liquids like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) have been shown to catalyze the synthesis of trisubstituted imidazoles under ultrasonic irradiation, offering a mild, effective, and environmentally friendly alternative to traditional methods (Hongjun Zang et al., 2010). Such advancements could be relevant for synthesizing structurally complex molecules like the one .

Biological Activity and Drug Discovery

Investigations into structure-activity relationships (SAR) of compounds, such as 2-phenylimidazo[2,1-i]purin-5-ones, have provided insights into their potential as ligands for human adenosine receptors, highlighting the significance of specific substituents in enhancing receptor affinity and selectivity (V. Ozola et al., 2003). This research underscores the importance of detailed chemical modifications for the development of new pharmacological agents.

Crystallography and Structural Analysis

Crystal structure analysis of related compounds provides fundamental insights into molecular conformation, interactions, and potential reactivity. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate offers detailed information on molecular geometry, which is crucial for understanding the behavior and reactivity of complex molecules (Zhengyi Li et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form ethyl 2-(2,3-dimethylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one to form ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "2,3-dimethylphenylhydrazine", "ethyl acetoacetate", "2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one", "sodium ethoxide", "ethanol", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylphenylhydrazine (1.0 equiv) in ethanol and add ethyl acetoacetate (1.1 equiv) and sodium ethoxide (1.1 equiv). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2. Extract the product with ethyl acetate and wash the organic layer with water and brine. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain ethyl 2-(2,3-dimethylphenyl)hydrazine-1-carboxylate.", "Step 3: Dissolve ethyl 2-(2,3-dimethylphenyl)hydrazine-1-carboxylate (1.0 equiv) and 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one (1.1 equiv) in ethanol and add sodium bicarbonate (1.1 equiv). Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS No.

904372-85-6

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-11-7-6-8-12-18)31(25)19-13-9-10-16(2)17(19)3/h6-14H,5,15H2,1-4H3

InChI Key

RLGWXAJSGBICBD-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.